Cas no 2228248-79-9 (3-chloro-4,5-dimethoxybenzene-1-sulfonamide)

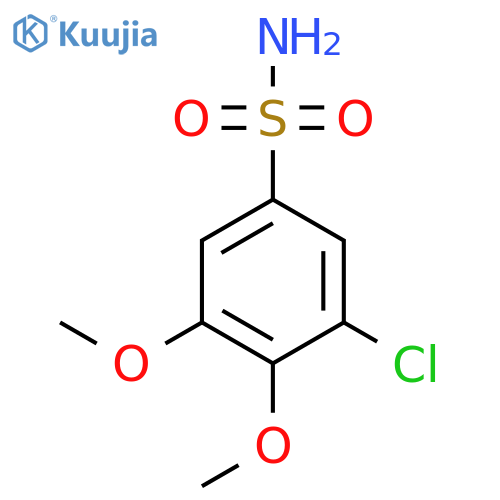

2228248-79-9 structure

商品名:3-chloro-4,5-dimethoxybenzene-1-sulfonamide

3-chloro-4,5-dimethoxybenzene-1-sulfonamide 化学的及び物理的性質

名前と識別子

-

- 3-chloro-4,5-dimethoxybenzene-1-sulfonamide

- 2228248-79-9

- EN300-2003239

-

- インチ: 1S/C8H10ClNO4S/c1-13-7-4-5(15(10,11)12)3-6(9)8(7)14-2/h3-4H,1-2H3,(H2,10,11,12)

- InChIKey: KVDGBPXSBSYURJ-UHFFFAOYSA-N

- ほほえんだ: ClC1C(=C(C=C(C=1)S(N)(=O)=O)OC)OC

計算された属性

- せいみつぶんしりょう: 251.0019067g/mol

- どういたいしつりょう: 251.0019067g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 15

- 回転可能化学結合数: 3

- 複雑さ: 302

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.1

- トポロジー分子極性表面積: 87Ų

3-chloro-4,5-dimethoxybenzene-1-sulfonamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-2003239-0.25g |

3-chloro-4,5-dimethoxybenzene-1-sulfonamide |

2228248-79-9 | 0.25g |

$1078.0 | 2023-09-16 | ||

| Enamine | EN300-2003239-10.0g |

3-chloro-4,5-dimethoxybenzene-1-sulfonamide |

2228248-79-9 | 10g |

$5037.0 | 2023-06-01 | ||

| Enamine | EN300-2003239-0.05g |

3-chloro-4,5-dimethoxybenzene-1-sulfonamide |

2228248-79-9 | 0.05g |

$983.0 | 2023-09-16 | ||

| Enamine | EN300-2003239-0.5g |

3-chloro-4,5-dimethoxybenzene-1-sulfonamide |

2228248-79-9 | 0.5g |

$1124.0 | 2023-09-16 | ||

| Enamine | EN300-2003239-0.1g |

3-chloro-4,5-dimethoxybenzene-1-sulfonamide |

2228248-79-9 | 0.1g |

$1031.0 | 2023-09-16 | ||

| Enamine | EN300-2003239-1.0g |

3-chloro-4,5-dimethoxybenzene-1-sulfonamide |

2228248-79-9 | 1g |

$1172.0 | 2023-06-01 | ||

| Enamine | EN300-2003239-5.0g |

3-chloro-4,5-dimethoxybenzene-1-sulfonamide |

2228248-79-9 | 5g |

$3396.0 | 2023-06-01 | ||

| Enamine | EN300-2003239-2.5g |

3-chloro-4,5-dimethoxybenzene-1-sulfonamide |

2228248-79-9 | 2.5g |

$2295.0 | 2023-09-16 | ||

| Enamine | EN300-2003239-5g |

3-chloro-4,5-dimethoxybenzene-1-sulfonamide |

2228248-79-9 | 5g |

$3396.0 | 2023-09-16 | ||

| Enamine | EN300-2003239-10g |

3-chloro-4,5-dimethoxybenzene-1-sulfonamide |

2228248-79-9 | 10g |

$5037.0 | 2023-09-16 |

3-chloro-4,5-dimethoxybenzene-1-sulfonamide 関連文献

-

Kyu-Ho Han,Chang-Hyun Lee,Mikio Kinoshita,Chan-Ho Oh,Ken-ichiro Shimada,Michihiro Fukushima Food Funct., 2016,7, 1814-1824

-

Alexander Vogel,Holger A. Scheidt,Robert Bittman,Daniel Huster Phys. Chem. Chem. Phys., 2016,18, 3730-3738

-

3. Transformation details of poly(acrylonitrile) to poly(amidoxime) during the amidoximation process†Dadong Shao,Guangshun Hou,Fangting Chi,Xirui Lu,Xuemei Ren RSC Adv., 2021,11, 1909-1915

-

David V. Baxter,Kenneth G. Caulton,Wen-Chung Chiang,Malcolm H. Chisholm,Vincent F. DiStasi,Sylvain G. Dutremez,James D. Martin,William E. Streib New J. Chem., 2001,25, 400-407

2228248-79-9 (3-chloro-4,5-dimethoxybenzene-1-sulfonamide) 関連製品

- 1891965-77-7(3-2-(propan-2-yl)phenyl-1,2-oxazole-5-carboxylic acid)

- 2228320-83-8(2-bromo-4-2-(1-hydroxycyclopropyl)ethylphenol)

- 1807203-05-9(3-Bromo-4-mercapto-5-(trifluoromethyl)pyridine)

- 1820704-65-1(ethyl 2-amino-5-(trifluoromethyl)-1,3-thiazole-4-carboxylate)

- 917755-77-2(1-tert-Butyl 4-ethyl 4-(4-fluorobenzyl)-piperidine-1,4-dicarboxylate)

- 2172270-62-9((2-chloro-3,4-dimethoxyphenyl)methanesulfonyl fluoride)

- 1935341-05-1(5-amino-3-(bromomethyl)-4-cyanothiophene-2-carboxylic acid)

- 923196-02-5(3-fluoro-N-{2-3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}benzamide)

- 1040634-44-3(2-{3-benzyl-8-fluoro-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(3-fluorophenyl)acetamide)

- 2228640-97-7(methyl 4-amino-3-{bicyclo2.2.1hept-5-en-2-yl}butanoate)

推奨される供給者

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬